![molecular formula C19H13Cl2NO6S2 B3729622 3-[[2-Chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid](/img/structure/B3729622.png)
3-[[2-Chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid
Overview
Description
3-[[2-Chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple sulfonyl and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-Chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. The process often includes sulfonylation reactions, where sulfonyl chloride reagents are used to introduce sulfonyl groups into the aromatic rings. The reaction conditions usually involve the use of organic solvents such as dichloromethane or toluene, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[2-Chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to convert them into other functional groups.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, with careful monitoring of temperature and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-[[2-Chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[2-Chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups in the compound can form strong interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid: Another related compound with potential antimicrobial activity.
Uniqueness
3-[[2-Chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid is unique due to its specific arrangement of sulfonyl and chloro groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO6S2/c20-13-4-6-15(7-5-13)29(25,26)16-8-9-17(21)18(11-16)30(27,28)22-14-3-1-2-12(10-14)19(23)24/h1-11,22H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSZBVJFFYBJLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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